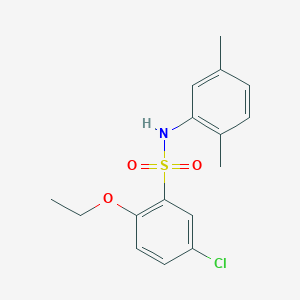
3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective in treating a variety of cancers.
作用机制
3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the signaling pathways that are important for the survival and proliferation of cancer cells. By inhibiting BTK, 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can block these pathways and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activation of BTK and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. It can also modulate the immune system by inhibiting the activation of B cells and reducing the production of inflammatory cytokines.
实验室实验的优点和局限性
One advantage of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is that it has shown efficacy in a variety of cancer cell lines and animal models, suggesting that it may be effective against a wide range of cancers. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide. One area of interest is in combination therapy, where 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide could be used in conjunction with other cancer treatments to enhance their efficacy. Another area of interest is in the development of more selective BTK inhibitors, which could have fewer side effects than 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide. Finally, further studies are needed to determine the safety and efficacy of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide in clinical trials.
合成方法
The synthesis of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has been described in several research articles. One such method involves the reaction of 3-(1H-pyrazol-1-yl)benzoic acid with 5-(thiophen-2-yl)pyridin-3-ylmethanol in the presence of a coupling agent and a base. The resulting intermediate is then reacted with benzoyl chloride to yield the final product.
科学研究应用
3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including those derived from lymphoma, leukemia, and solid tumors. In addition, it has been shown to be effective in animal models of cancer.
属性
IUPAC Name |
3-pyrazol-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(16-4-1-5-18(11-16)24-8-3-7-23-24)22-13-15-10-17(14-21-12-15)19-6-2-9-26-19/h1-12,14H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHCBJQVTKLXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2660069.png)


![5-bromo-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2660073.png)

![1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B2660077.png)
![3-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B2660080.png)
![2-((1-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2660083.png)
![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide](/img/structure/B2660085.png)
![5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2660086.png)
![3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2660087.png)
![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2660089.png)

